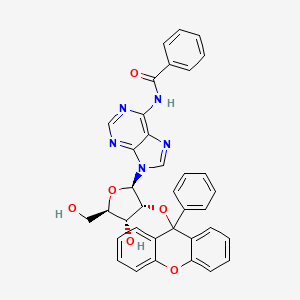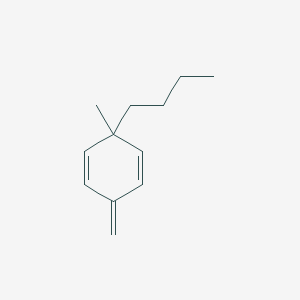
3-Butyl-3-methyl-6-methylidenecyclohexa-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-3-methyl-6-methylidenecyclohexa-1,4-diene is a cyclic hydrocarbon with a unique structure that includes both alkyl and alkene substituents. This compound is part of the cycloalkane family, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure. The presence of both butyl and methyl groups, along with a methylene group, makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-3-methyl-6-methylidenecyclohexa-1,4-diene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form a six-membered ring. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butyl-3-methyl-6-methylidenecyclohexa-1,4-diene undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of saturated hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation, where a hydrogen atom is replaced by a halogen.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and halogens like chlorine or bromine for substitution reactions. The reaction conditions vary depending on the desired product, but they often involve specific temperatures, pressures, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or alcohols, while reduction may produce alkanes. Substitution reactions can result in halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-Butyl-3-methyl-6-methylidenecyclohexa-1,4-diene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of cycloalkanes and conjugated dienes.
Biology: Its derivatives are investigated for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of polymers and other advanced materials due to its unique structural properties
Wirkmechanismus
The mechanism of action of 3-Butyl-3-methyl-6-methylidenecyclohexa-1,4-diene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of reactive intermediates. These intermediates can further react to form stable products. The specific pathways and targets depend on the type of reaction and the conditions under which it occurs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Butyl-3-methyl-6-methylidenecyclohexa-1,4-diene include other cycloalkanes and conjugated dienes, such as:
Cyclohexane: A simple cycloalkane with a six-membered ring.
1,3-Butadiene: A conjugated diene with two double bonds separated by a single bond.
Cyclooctadiene: A cycloalkane with two double bonds in an eight-membered ring.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of alkyl and alkene substituents, which confer distinct reactivity and stability characteristics.
Eigenschaften
CAS-Nummer |
84004-90-0 |
|---|---|
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
3-butyl-3-methyl-6-methylidenecyclohexa-1,4-diene |
InChI |
InChI=1S/C12H18/c1-4-5-8-12(3)9-6-11(2)7-10-12/h6-7,9-10H,2,4-5,8H2,1,3H3 |
InChI-Schlüssel |
XWUAIUAHGSMQNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(C=CC(=C)C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


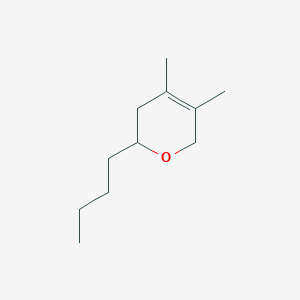

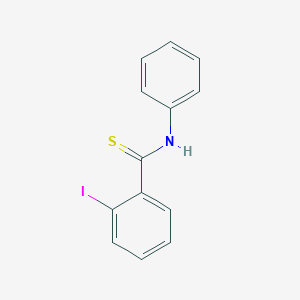
![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)
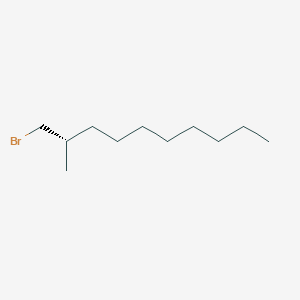

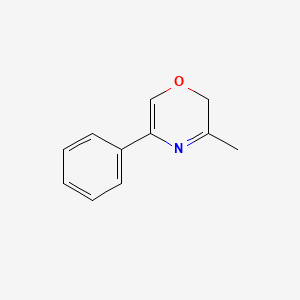



![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)
![Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate](/img/structure/B14429487.png)

